1-Bromo-4-(1-bromoethyl)benzene

Descripción

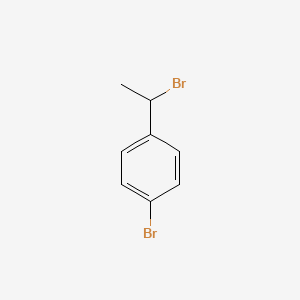

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-(1-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIOJAHQDFJQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431631 | |

| Record name | 1-bromo-4-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24308-78-9 | |

| Record name | 1-bromo-4-(1-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(1-bromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Synthetic Methodologies for 1 Bromo 4 1 Bromoethyl Benzene

Overview of Synthetic Routes to 1-Bromo-4-(1-bromoethyl)benzene

The synthesis of this compound is principally achieved through the bromination of 4-ethylbenzene. This process can be directed to occur on either the aromatic ring or the ethyl side-chain, depending on the reaction conditions. Additionally, cross-coupling reactions represent a potential, albeit less direct, approach to forming this and related structures.

Bromination of 4-Ethylbenzene

The direct bromination of 4-ethylbenzene is a common method for synthesizing brominated derivatives. The reaction's outcome is highly dependent on the conditions employed, which dictate whether electrophilic aromatic substitution or free radical substitution occurs.

Electrophilic aromatic bromination of 4-ethylbenzene involves the substitution of a hydrogen atom on the benzene (B151609) ring with a bromine atom. vedantu.com This reaction is facilitated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). vedantu.com The catalyst polarizes the bromine molecule (Br₂), creating a stronger electrophile that can attack the electron-rich benzene ring. vedantu.com

The ethyl group is an ortho-, para-directing group due to its electron-donating nature through inductive effects and hyperconjugation. vedantu.comdoubtnut.com This means that the incoming electrophile (bromine) will preferentially add to the positions ortho and para to the ethyl group. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chegg.com The stability of this intermediate is greater for ortho and para attack compared to meta attack, leading to the formation of o-bromoethylbenzene and p-bromoethylbenzene as the major products. vedantu.comchegg.com Due to steric hindrance from the ethyl group at the ortho position, the para-substituted product, 1-bromo-4-ethylbenzene (B134493), is typically the major isomer formed. vedantu.comdoubtnut.com

In contrast, free-radical bromination occurs at the benzylic position of the ethyl group under the influence of UV light or a radical initiator. youtube.comoregonstate.eduvaia.compearson.com This reaction proceeds via a different mechanism involving the homolytic cleavage of the Br-Br bond to form bromine radicals. youtube.comoregonstate.edu These radicals then abstract a hydrogen atom from the benzylic carbon, which is the most reactive site due to the stability of the resulting benzylic radical. youtube.comoregonstate.edu Subsequent reaction with another molecule of Br₂ yields 1-bromo-1-phenylethane and a new bromine radical, propagating the chain reaction. This pathway leads to the formation of this compound if the starting material is 1-bromo-4-ethylbenzene.

Lewis acid catalysts like iron(III) bromide (FeBr₃) and aluminum bromide (AlBr₃) are essential for electrophilic aromatic bromination. vedantu.com They function by accepting a pair of electrons from one of the bromine atoms in Br₂, which increases the electrophilicity of the other bromine atom, facilitating the attack on the benzene ring. vedantu.com The choice of catalyst can influence the reaction's selectivity and rate. For instance, FeBr₃ is a commonly used catalyst that effectively promotes the formation of a mixture of ortho- and para-substituted products. vedantu.comdoubtnut.com

The catalytic cycle involves the formation of a Br-Br-FeBr₃ complex, which delivers the electrophilic bromine to the aromatic ring. After the formation of the sigma complex, the [FeBr₄]⁻ species assists in the removal of a proton from the ring, regenerating the aromatic system and the catalyst, and forming hydrogen bromide (HBr) as a byproduct. Careful control of the catalyst amount is necessary to optimize the reaction and prevent unwanted side reactions.

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product, 1-bromo-4-ethylbenzene, which can then be further brominated to this compound. Key parameters to control include temperature, stoichiometry, and reaction time.

For the electrophilic bromination of ethylbenzene (B125841), the reaction is often carried out at moderate temperatures, typically between 40-60°C, to ensure a reasonable reaction rate without promoting excessive side reactions. The stoichiometry of the reactants, particularly the ratio of ethylbenzene to bromine, must be carefully managed. A 1:1.2 substrate-to-Br₂ ratio is often employed to drive the reaction towards completion while minimizing the formation of polybrominated products. Reaction times of 4-6 hours are typical, and progress is often monitored using techniques like TLC or GC-MS to determine the optimal endpoint.

Industrial processes for the production of ethylbenzene, a precursor to these brominated compounds, have also been subject to extensive optimization. These efforts focus on maximizing the selectivity of benzene to ethylbenzene, which can involve adjusting the benzene to ethylene (B1197577) ratio, reactor temperatures, and catalyst systems. researchgate.net Higher benzene to ethylene molar ratios, for example, are known to favor the yield of the desired product. researchgate.net

Table 1: Optimization Parameters for Bromination of 4-Ethylbenzene

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Temperature | 40–60°C | Control reaction rate and minimize byproducts. |

| Substrate:Br₂ Ratio | 1:1.2 | Maximize conversion and minimize polybromination. |

| Reaction Time | 4–6 hours | Ensure reaction completion. |

| Catalyst | FeBr₃ or AlCl₃ | Facilitate electrophilic aromatic substitution. |

A significant challenge in the bromination of ethylbenzene is the formation of polybrominated byproducts. Once the first bromine atom is introduced onto the aromatic ring, the resulting bromoethylbenzene can undergo further bromination. To minimize this, controlling the stoichiometry is crucial. Using a slight excess of the brominating agent can help to ensure full conversion of the starting material, but a large excess will inevitably lead to higher levels of di- and polybrominated products.

Cross-Coupling Approaches to this compound and Related Structures

While direct bromination is the most straightforward route, modern synthetic chemistry offers cross-coupling reactions as a powerful alternative for constructing C-C bonds. These methods could potentially be applied to synthesize this compound or its precursors.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are widely used for the formation of C-C bonds. nih.gov For instance, a palladium-catalyzed coupling of 4-bromophenylacetylene with a bromoethane (B45996) derivative could theoretically lead to a related structure. Nickel-catalyzed cross-electrophile coupling has also emerged as a potent method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds from two different electrophiles. nih.gov This could involve the coupling of an aryl halide with an alkyl halide. The mechanism of these reactions often involves oxidative addition, transmetalation (in traditional cross-coupling), or a second oxidative addition (in cross-electrophile coupling), followed by reductive elimination. researchgate.net

While specific examples of the direct synthesis of this compound via cross-coupling are not prevalent in the provided search results, the principles of these reactions suggest their applicability. For example, a cross-coupling reaction could be envisioned between a dihalobenzene and an organometallic reagent containing an ethyl group, or vice versa. The development of such a route would depend on the availability of suitable starting materials and the optimization of reaction conditions to achieve the desired regioselectivity and yield.

Palladium-Catalyzed Coupling Reactions

One advanced route for the synthesis of this compound involves palladium-catalyzed cross-coupling reactions. A notable example is the coupling of a 4-bromophenylacetylene with a bromoethane derivative. This method, a variant of the Sonogashira coupling, allows for the precise construction of the carbon skeleton. mdpi.com The reaction typically involves an aryl halide (in this case, a compound containing the 4-bromophenyl group) and a terminal alkyne, which is subsequently reduced and halogenated to form the final product. While direct coupling to form the ethylbenzene structure is complex, the Sonogashira reaction provides a powerful tool for creating the necessary C-C bonds prior to final modifications. mdpi.comnih.gov

A general protocol for a related palladium-catalyzed coupling involves reacting an aryl bromide with an alkene (Heck reaction) or an organoboron compound (Suzuki coupling). researchgate.netarkat-usa.orgyoutube.com For instance, a Suzuki coupling might involve reacting a boronic acid derivative of ethylbenzene with a bromine source in the presence of a palladium catalyst. arkat-usa.org

A more direct, albeit less common, approach involves the palladium-catalyzed coupling of 4-bromophenylacetylene with bromoethane derivatives. This reaction requires a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ in a solvent like THF, typically heated to around 80°C for several hours to achieve a yield of approximately 75%.

Role of Catalysts and Ligands in Enhancing Selectivity and Efficiency

The success of palladium-catalyzed reactions hinges on the choice of catalyst and ligands. The ligand's role is to stabilize the palladium center and to modulate its reactivity and selectivity. researchgate.net In reactions like the Suzuki and Heck couplings, phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) are common. researchgate.netarkat-usa.org

The selection of the catalyst and ligand system is critical for optimizing the reaction. For example, in Suzuki-Miyaura cross-coupling, different palladium complexes and ligands can be used to improve yields and reaction times, even in aqueous media, which is considered a "green" chemistry approach. arkat-usa.org The catalyst's efficiency is determined by its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand influences the electron density at the palladium center and the steric environment, which in turn affects the rate and selectivity of these steps. researchgate.net

| Reaction Type | Catalyst/Ligand System | Typical Conditions | Approximate Yield | Reference |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Toluene, Et₃N, Room Temp | High | nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/MeOH, Na₂CO₃, 80°C | 77-82% | nih.gov |

| Heck Coupling | Pd-NHC complexes | Varies (solvent, base, temp) | High | researchgate.net |

| Coupling of 4-bromophenylacetylene | Pd(PPh₃)₄ | THF, K₂CO₃, 80°C, 12h | ~75% |

Alternative and Emerging Synthetic Strategies

Beyond traditional methods, several novel strategies are being explored for the synthesis of brominated compounds like this compound.

Appel Type Reactions for Selective Halogenation

The Appel reaction provides a mild method for converting alcohols into the corresponding alkyl halides, which is relevant for the synthesis of this compound from its alcohol precursor, 1-(4-bromophenyl)ethanol. organic-chemistry.orgwikipedia.org This reaction typically uses triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to achieve the transformation. organic-chemistry.orgtcichemicals.com

The reaction proceeds with an inversion of configuration at a stereocenter, which is a key feature for stereoselective synthesis. organic-chemistry.orgalfa-chemistry.com The high yields and mild, neutral conditions make it suitable for substrates that are sensitive to acid or base. alfa-chemistry.comresearchgate.net The general procedure involves dissolving the alcohol and carbon tetrabromide in a solvent like dichloromethane, followed by the addition of a triphenylphosphine solution. tcichemicals.com

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2-Phenylethyl Alcohol | CBr₄, PPh₃ | Dichloromethane | 0°C to Room Temp, 1h | (2-Bromoethyl)benzene | 96% | tcichemicals.com |

| General Alcohols | PPh₃, CBr₄ | Dichloromethane | 20°C, <15 min | Alkyl Bromide | High | organic-chemistry.orgchemicalbook.com |

Photocatalytic Bromination Techniques

Photocatalytic methods represent a green and efficient alternative for bromination. These techniques can operate at room temperature and often show high selectivity. For instance, using titanium dioxide (TiO₂) nanoparticles under UV light can enable the bromination of substrates with high selectivity (around 90%). Another approach is the bromination of ethyl benzene in the presence of light, which proceeds via a free radical mechanism to yield 1-bromoethylbenzene. doubtnut.com This suggests that a similar radical bromination at the benzylic position of 4-bromo-1-ethylbenzene could be a viable route to this compound.

Electrochemical Methods in Brominated Compound Synthesis

Electrochemical synthesis offers an environmentally clean and economical route for preparing brominated aromatic compounds. researchgate.netkci.go.kr This method avoids the need for hazardous brominating agents by generating the reactive bromine species in situ from bromide salts like sodium bromide (NaBr). researchgate.netresearchgate.net

Two-phase electrolysis is a common technique, using an aqueous solution of NaBr and an organic phase containing the aromatic substrate. researchgate.netkci.go.kr This method has been shown to be highly regioselective, yielding bromo derivatives in high yields (70-98%). researchgate.netcecri.res.in The reactions are typically conducted in an undivided cell at temperatures ranging from 0–30 °C. researchgate.netkci.go.kr A key advantage is the potential for reusing the electrolyte, making it a "spent reagent"-free process. kci.go.krcecri.res.in This approach is promising for the selective bromination of the ethyl group on 4-bromoethylbenzene.

Process Optimization and Scalability in this compound Production

For industrial-scale production, optimizing the synthesis of this compound is crucial. When considering traditional bromination of 4-ethylbenzene, key parameters to control are stoichiometry, temperature, and reaction time to minimize the formation of byproducts like dibrominated derivatives. A molar ratio of 1:1.2 of the substrate to bromine is often used.

For scalability, continuous flow reactors are advantageous over batch reactors as they offer better control over reaction parameters, improve heat dissipation, and can reduce the formation of side products. In catalytic processes, catalyst regeneration and longevity are significant concerns. For example, Lewis acid catalysts like FeBr₃ can hydrolyze, requiring anhydrous conditions for optimal performance. The development of robust and reusable catalysts, such as those used in some electrochemical and photocatalytic systems, is a key area of research for making the production of this compound more efficient and sustainable on a larger scale. kci.go.kr

Industrial Adaptations and Continuous Flow Reactor Applications

For large-scale synthesis of this compound, traditional batch reactors present challenges in controlling exotherms and ensuring consistent product quality. To overcome these limitations, industrial processes have increasingly adopted continuous flow reactors. These systems offer superior heat and mass transfer, leading to better control over reaction parameters, which is crucial for selective bromination and minimizing the formation of polybrominated byproducts.

Key advantages of using continuous flow reactors in the synthesis of this compound include improved heat dissipation and a reduction in side reactions.

Catalyst Recovery and Waste Management in Large-Scale Synthesis

The large-scale synthesis of this compound, particularly through direct bromination of 4-ethylbenzene, necessitates efficient catalyst recovery and waste management strategies to ensure economic viability and environmental compliance.

Catalyst Recovery: Lewis acid catalysts, such as iron(III) bromide (FeBr₃) and aluminum bromide (AlBr₃), are commonly employed in the bromination of the aromatic ring. In industrial settings, these catalysts are often recycled to reduce costs. A prevalent method for recovery involves acid washing, which allows for the separation and reuse of the catalyst in subsequent batches. However, catalysts like FeBr₃ are susceptible to hydrolysis, requiring anhydrous conditions to maintain their activity, which can complicate the recovery process.

Waste Management: The direct bromination process generates hydrogen bromide (HBr) gas as a significant byproduct. Effective waste management protocols involve the absorption of this corrosive gas into water. This not only mitigates the release of acidic fumes into the atmosphere but also converts the waste stream into a valuable secondary product: hydrobromic acid.

Cost-Efficiency Analysis of Different Synthetic Protocols

The economic feasibility of producing this compound is heavily influenced by the chosen synthetic route, considering factors like raw material costs, energy consumption, and process complexity. A comparative analysis reveals significant differences in the cost-efficiency of various protocols.

| Synthetic Protocol | Key Reagents | Relative Raw Material Cost | Notes |

| Direct Bromination | 4-Ethylbenzene, Br₂, Lewis Acid (e.g., FeBr₃) | High | Traditional industrial method; costs are driven by the price of liquid bromine and the need for catalyst recovery. |

| Radical Bromination | 4-Ethylbenzene, N-Bromosuccinimide (NBS), Radical Initiator | Moderate | Offers higher selectivity for the benzylic position, but NBS can be more expensive than Br₂. |

| Oxidative Bromination | 4-Ethylbenzene, KBr, Oxone | Low | Can reduce raw material costs by up to 30% compared to Br₂-based methods. This route is also considered more environmentally benign. |

The use of KBr/Oxone as a brominating system presents a notable improvement in cost-efficiency by avoiding the direct use of more expensive and hazardous liquid bromine. While direct bromination remains a common industrial practice, the economic and environmental advantages of alternative methods like oxidative bromination are driving their adoption in modern manufacturing.

| Synthetic Method | Starting Material | Product | Yield (%) |

| Direct Bromination | 4-Ethylbenzene | This compound | 68–75 |

| Radical Bromination (NBS) | 4-Ethylbenzene | This compound | 60–65 |

| KBr/Oxone Method | 4-Ethylbenzene | This compound | 82–89 |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 1 Bromoethyl Benzene

Nucleophilic Substitution Reactions of 1-Bromo-4-(1-bromoethyl)benzene

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and this compound provides a versatile substrate for such transformations. The disparate electronic environments of the aliphatic and aromatic bromine atoms dictate that they undergo substitution via different pathways and under distinct reaction conditions.

Substitution at the Aromatic Bromine Atom

The bromine atom directly attached to the benzene (B151609) ring is significantly less reactive towards nucleophilic substitution than its aliphatic counterpart. This is due to the high energy required to break the strong carbon-bromine bond, which has partial double bond character due to resonance, and the electronic repulsion between the electron-rich aromatic ring and an incoming nucleophile.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally a difficult transformation requiring harsh reaction conditions, such as high temperatures and pressures, and very strong nucleophiles. The direct displacement mechanisms familiar from aliphatic chemistry (SN1 and SN2) are not viable for aryl halides. The SN2 pathway is prevented by the steric hindrance of the benzene ring, which blocks the required backside attack. The SN1 pathway is disfavored due to the instability of the resulting aryl cation.

The most common mechanism for nucleophilic aromatic substitution is the SNAr mechanism, which involves two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group (bromide ion) from the Meisenheimer complex, which restores the aromaticity of the ring.

For this mechanism to proceed under reasonable conditions, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The susceptibility of the aromatic bromine atom in this compound to nucleophilic attack is critically dependent on the electronic nature of the 1-bromoethyl substituent. Substituents on a benzene ring can be broadly classified as either activating or deactivating towards nucleophilic aromatic substitution.

Activating Groups: These are electron-withdrawing groups (EWGs) that decrease the electron density of the aromatic ring, making it more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. Strong EWGs like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups are potent activators, especially when located at the ortho or para positions relative to the leaving group.

Deactivating Groups: These are electron-donating groups (EDGs) that increase the electron density of the ring, making it less receptive to nucleophilic attack and destabilizing the anionic intermediate. Alkyl groups and alkoxy groups are typical examples of deactivating groups for SNAr reactions.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring.

Regioselectivity and Directing Effects of Substituents

The benzene ring of this compound is substituted with two groups: a bromine atom and a 1-bromoethyl group. The directing effects of these two substituents determine the position of substitution for an incoming electrophile (E⁺).

Bromo Group: The bromine atom is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophilic attack than benzene itself. This is due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance (+M), which stabilizes the carbocation intermediate (arenium ion) when the electrophile attacks at the positions ortho or para to the bromine. This resonance stabilization is most effective for ortho and para attack, making these positions more favorable than the meta position. openstax.orgpressbooks.pub

1-Bromoethyl Group: The 1-bromoethyl group, -CH(Br)CH₃, is an alkyl group substituted with an electronegative bromine atom. While alkyl groups are typically weakly activating and ortho, para-directing due to inductive electron donation, the presence of the bromine atom on the benzylic carbon significantly alters its electronic properties. The bromine atom's strong electron-withdrawing inductive effect likely makes the entire 1-bromoethyl group a deactivating group. As a deactivating group that does not have a lone pair on the atom attached to the ring to participate in resonance, it is expected to be a meta-director relative to its own position. libretexts.org

Therefore, the positions ortho to the bromo group (2 and 6) are also meta to the 1-bromoethyl group. This alignment of directing effects suggests that electrophilic substitution is most likely to occur at positions 2 and 6 of the benzene ring.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -Br (Bromo) | -I > +M | Deactivating | Ortho, Para | 2, 6 |

| -CH(Br)CH₃ (1-Bromoethyl) | -I (Strong) | Deactivating | Meta | 2, 6 |

Influence of Halogen Electrophilicity on Reaction Pathways

Further halogenation of this compound is an example of an electrophilic aromatic substitution reaction. The reactivity of halogens as electrophiles varies, and for an already deactivated ring, these differences become more pronounced. Aromatic rings are generally less reactive toward electrophiles than alkenes, and the presence of deactivating groups further reduces their nucleophilicity. libretexts.org

For a halogenation reaction to occur on the deactivated ring of this compound, a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) is typically required. The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the electron-deficient aromatic ring.

The nature of the halogen itself influences the reaction conditions needed. The order of reactivity for halogens in electrophilic aromatic substitution is generally:

F₂ > Cl₂ > Br₂ > I₂

This trend is related to the electrophilicity of the halogen. Fluorination is extremely exothermic and often explosive, while iodination is typically endothermic and may require an oxidizing agent to proceed. For chlorination and bromination of this compound, the reaction would likely require heating in addition to the Lewis acid catalyst to overcome the high activation energy associated with the deactivated substrate. The choice of a more electronegative halogen (like chlorine) might proceed under slightly milder conditions compared to bromine, although both would be challenging reactions. libretexts.orglibretexts.org

Cross-Coupling Reactions Involving this compound

This compound possesses two different types of carbon-bromine bonds: an aryl C(sp²)-Br bond and a benzylic C(sp³)-Br bond. This structural feature makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. The key challenge and opportunity in such reactions is achieving chemoselectivity, meaning the selective reaction of one C-Br bond over the other.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Both aryl bromides and benzylic bromides can participate in Suzuki-Miyaura coupling. nih.govresearchgate.net

For this compound, selective coupling at either the aryl bromide or the benzylic bromide is possible by carefully choosing the reaction conditions, such as the catalyst, ligands, and base. rsc.orgkochi-tech.ac.jp Generally, the oxidative addition of the C-Br bond to the palladium(0) catalyst is the first step, and the relative reactivity of the aryl versus the benzylic bromide can be tuned. In some catalytic systems, benzylic halides are more reactive than aryl halides. nih.govnih.gov This would favor the formation of a product where the 1-bromoethyl group has been coupled. Conversely, specific catalyst systems have been developed to favor the coupling of aryl bromides.

| Reactive Site | Coupling Partner | Potential Product Structure | Controlling Factors |

|---|---|---|---|

| Aryl C(sp²)-Br | R-B(OH)₂ | R-C₆H₄-CH(Br)CH₃ | Catalyst/ligand system, solvent, base |

| Benzylic C(sp³)-Br | R-B(OH)₂ | Br-C₆H₄-CH(R)CH₃ | Catalyst/ligand system, solvent, base |

Stille Coupling Reactions

The Stille coupling reaction involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki-Miyaura coupling, both aryl and benzylic halides can be used as substrates. nih.gov

The chemoselectivity of the Stille coupling with this compound would also depend on the relative rates of oxidative addition of the aryl and benzylic C-Br bonds to the palladium catalyst. The general reactivity trend for halides in Stille coupling is I > Br > Cl. nih.gov By tuning the palladium catalyst, ligands, and additives, it is often possible to selectively couple one of the bromide positions. The choice of organostannane can also influence the reaction outcome.

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net

The standard Sonogashira reaction shows a strong preference for C(sp²)-X bonds over C(sp³)-X bonds. The reactivity of aryl halides follows the order I > Br >> Cl. wikipedia.org Given this substrate scope, it is highly probable that the Sonogashira coupling of this compound with a terminal alkyne would occur selectively at the aryl bromide position. The benzylic bromide would likely remain unreacted under typical Sonogashira conditions. This inherent chemoselectivity makes the Sonogashira coupling a predictable and useful tool for the functionalization of the aromatic ring of this molecule.

| Reactive Site | Coupling Partner | Expected Product Structure | Reason for Selectivity |

|---|---|---|---|

| Aryl C(sp²)-Br | R-C≡CH | R-C≡C-C₆H₄-CH(Br)CH₃ | Standard Sonogashira conditions favor C(sp²)-Br over C(sp³)-Br |

| Benzylic C(sp³)-Br | R-C≡CH | No Reaction (typically) | Low reactivity of C(sp³)-Br under standard conditions |

Other Palladium-Catalyzed Coupling Reactions

While Suzuki, Heck, and Sonogashira reactions are prominent, the reactivity of this compound also extends to other significant palladium-catalyzed cross-coupling reactions. The presence of two distinct C-Br bonds—one aromatic (sp²) and one benzylic (sp³)—offers potential for selective couplings, although the aryl bromide is more commonly employed in these transformations. Notable examples of such reactions include the Negishi, Stille, and Kumada couplings, which are powerful methods for forming new carbon-carbon bonds.

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For a substrate like this compound, the aryl bromide moiety is a suitable partner for this reaction. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org Efficient palladium-catalyzed processes have been developed for the Negishi coupling of aryl bromides with various organozinc reagents, including secondary alkylzinc halides. mit.edunih.govacs.org The choice of ligand is crucial to promote the desired reductive elimination over side reactions. mit.edunih.gov

Stille Coupling The Stille reaction couples an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org The aryl bromide of this compound can readily participate as the electrophilic partner. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, though their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction is versatile, allowing for the coupling of various aryl and vinyl halides. wikipedia.orglibretexts.org

Kumada Coupling The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods developed. wikipedia.org The aryl bromide of this compound could be coupled with various alkyl, vinyl, or aryl Grignard reagents. The reaction is advantageous as it uses readily prepared Grignard reagents directly. organic-chemistry.org

Table 1: Overview of Other Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Typical Substrate on this compound | Key Features |

|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Aryl Bromide | High functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org |

| Stille Coupling | Organotin (R-SnR'₃) | Aryl Bromide | Reagents are stable to air and moisture; toxic tin compounds. wikipedia.orgorganic-chemistry.org |

| Kumada Coupling | Grignard (R-MgX) | Aryl Bromide | Uses readily available Grignard reagents; sensitive to functional groups. wikipedia.orgorganic-chemistry.org |

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound is significantly influenced by its two bromine-containing functional groups: the benzylic bromide and the aryl bromide. These sites exhibit distinct reactivities, allowing for selective transformations through oxidation and reduction pathways.

Transformation to Ketones or Carboxylic Acids via Oxidation

The oxidation of this compound can be directed to the benzylic position. The secondary carbon atom attached to the benzene ring is susceptible to oxidation, leading to the formation of either a ketone or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

Oxidation to Ketones: The benzylic bromide can be converted into a carbonyl group. This transformation is a useful method for synthesizing ketones from benzylic halides. asianpubs.org Various reagents can achieve this, including pyridine N-oxide in the presence of silver oxide, which provides a convenient method under mild conditions. nih.gov Another approach involves using dimethyl sulfoxide (DMSO) as the oxygen donor. nih.gov Ionic liquids, such as 1-butyl-3-methyl imidazolium periodate, have also been shown to effectively oxidize benzylic halides to their corresponding ketones at room temperature. asianpubs.org These methods selectively target the benzylic C-Br bond, leaving the more stable aryl bromide intact. The product of this reaction would be 1-(4-bromophenyl)ethan-1-one.

Oxidation to Carboxylic Acids: Vigorous oxidation of the ethyl side-chain leads to the formation of a carboxylic acid. Strong oxidizing agents like hot aqueous potassium permanganate (KMnO₄) are commonly used for this purpose. masterorganicchemistry.comlumenlearning.com This reaction typically cleaves the entire alkyl side chain, regardless of its length, as long as there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlibretexts.org The process oxidizes the benzylic carbon to a carboxyl group. In the case of this compound, this aggressive oxidation would result in the formation of 4-bromobenzoic acid.

Table 2: Oxidation Products of this compound

| Target Product | Reaction Type | Typical Reagents | Final Structure |

|---|---|---|---|

| Ketone | Benzylic Oxidation | Pyridine N-oxide/Ag₂O; DMSO | 1-(4-bromophenyl)ethan-1-one |

| Carboxylic Acid | Side-Chain Oxidation | Hot aq. KMnO₄ | 4-bromobenzoic acid |

Reduction of Bromine Atoms to Ethylbenzene (B125841) Derivatives

The two bromine atoms in this compound can be selectively or fully reduced to hydrogen atoms, yielding various ethylbenzene derivatives. The differing reactivity of the benzylic and aryl C-Br bonds allows for controlled reduction.

Reduction of the Benzylic Bromide: The benzylic bromide is more reactive and can be reduced under conditions that leave the aryl bromide unaffected. A common method for the reduction of alkyl halides is free-radical reduction using organotin hydrides, such as tributyltin hydride (Bu₃SnH). acs.orgwordpress.compearson.com This reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the bromine atom, and the resulting benzylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH. wordpress.com This selective reduction would yield 1-bromo-4-ethylbenzene (B134493).

Reduction of the Aryl Bromide: The aryl bromide can be removed via catalytic hydrogenation. organic-chemistry.org This method typically employs a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation agent like sodium formate. organic-chemistry.orgsci-hub.sethieme-connect.de Catalytic hydrogenation is effective for reducing aryl halides and can be performed selectively in the presence of other functional groups under neutral conditions. organic-chemistry.orgresearchgate.net Applying this method to 1-bromo-4-ethylbenzene (the product of the first reduction) would yield ethylbenzene.

Complete reduction of both bromine atoms from this compound to form ethylbenzene could also be achieved under more forcing catalytic hydrogenation conditions.

Radical Reactions and Polymerization Initiation

The benzylic bromide in this compound is a key functional group for initiating radical reactions. Its ability to homolytically cleave and form a resonance-stabilized benzylic radical makes it a suitable initiator for controlled radical polymerization processes.

Applications in Controlled Radical Polymerization of Styrene (B11656)

This compound is an effective initiator for the controlled radical polymerization of styrene, particularly through Atom Transfer Radical Polymerization (ATRP). libretexts.orgwikipedia.org ATRP is a powerful technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. wikipedia.orgrsc.org

In the ATRP of styrene, the initiator's role is to provide the initial radical that begins the polymer chain. The structure of this compound is analogous to commonly used initiators like 1-phenylethyl bromide. banglajol.info The polymerization is mediated by a transition metal complex, typically a copper(I) halide (e.g., CuBr) complexed with a ligand, which reversibly activates and deactivates the growing polymer chains. libretexts.orgwikipedia.org The presence of the bromo-substituent on the phenyl ring can influence the polymerization kinetics. Styrenes with electron-withdrawing substituents have been observed to polymerize faster in ATRP. cmu.edu

Mechanisms of Radical Generation and Propagation

The mechanism of ATRP initiated by this compound involves a series of well-defined steps:

Radical Generation (Initiation): The process begins with the activation of the initiator by the transition metal catalyst in its lower oxidation state (e.g., a Cu(I) complex). The catalyst abstracts the bromine atom from the benzylic position of this compound in a reversible one-electron transfer process. libretexts.orgwikipedia.org This homolytic cleavage of the C-Br bond generates a 1-(4-bromophenyl)ethyl radical and the transition metal complex in its higher oxidation state (e.g., X-Cu(II)). diva-portal.org

Propagation: The generated radical then adds to a styrene monomer molecule, initiating the growth of the polymer chain. This new radical end propagates by adding sequentially to more monomer units. libretexts.org

Deactivation and Equilibrium: A key feature of ATRP is the rapid and reversible deactivation of the growing radical chain by the higher oxidation state metal complex (X-Cu(II)). This complex transfers a halogen atom back to the propagating radical, reforming a dormant polymer chain with a C-Br end group and regenerating the lower oxidation state catalyst (Cu(I)). diva-portal.orgcmu.edu This establishes a dynamic equilibrium between a small number of active (propagating) radicals and a large majority of dormant chains. diva-portal.org This equilibrium minimizes the concentration of radicals at any given time, thereby suppressing termination reactions and allowing for controlled polymer growth. cmu.edu

Table 3: Key Steps in ATRP Initiated by this compound

| Step | Process | Description |

|---|---|---|

| Initiation | Radical Generation | The Cu(I) catalyst complex abstracts the benzylic bromine atom from the initiator to form a 1-(4-bromophenyl)ethyl radical and a Cu(II) complex. libretexts.org |

| Propagation | Chain Growth | The initiator radical adds to styrene monomers, extending the polymer chain. |

| Deactivation | Dormant Chain Formation | The Cu(II) complex transfers a bromine atom back to the propagating chain end, forming a dormant species and regenerating the Cu(I) catalyst. cmu.edu |

| Activation | Radical Regeneration | The dormant polymer chain is reactivated by the Cu(I) complex, re-forming the propagating radical. This maintains the equilibrium. |

Applications of 1 Bromo 4 1 Bromoethyl Benzene in Advanced Chemical Synthesis

Role as a Versatile Intermediate in Organic Synthesis

1-Bromo-4-(1-bromoethyl)benzene, with the chemical formula C₈H₈Br₂, is a brominated aromatic compound that serves as a crucial intermediate in a variety of organic synthesis applications. Its structure, featuring two bromine atoms at different positions on the benzene (B151609) ring and ethyl side chain, provides multiple reactive sites for chemical modifications.

Preparation of Diverse Derivatives and Functionalized Compounds

The reactivity of this compound allows for the synthesis of a wide array of derivatives. The bromine atoms can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups. For instance, it can be used to introduce thiocyanate (B1210189) groups to form compounds with potential herbicidal activity. Additionally, it can participate in asymmetric esterification reactions, further expanding the range of possible derivatives.

The compound is also a precursor for creating organometallic reagents. For example, it can be converted into 4-(1-bromoethyl)phenylboronic esters through Miyaura borylation. These boronic esters are valuable intermediates in the synthesis of protease inhibitors, such as those targeting the Hepatitis C virus (HCV) NS3/4A.

Building Block in Complex Molecule Construction

The dual reactivity of this compound makes it a valuable building block for the construction of more complex molecules. The presence of two bromine atoms allows for sequential or differential reactions, enabling the controlled assembly of intricate molecular architectures. google.com This is particularly useful in the synthesis of natural products and other biologically active compounds where precise control over the molecular structure is essential. The ability to selectively react at either the aromatic or the benzylic bromine atom provides synthetic chemists with a powerful tool for strategic bond formation.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₈Br₂ nih.gov |

| Molecular Weight | 263.96 g/mol nih.gov |

| CAS Number | 24308-78-9 nih.govsigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

Pharmaceutical and Agrochemical Development

The unique chemical properties of this compound make it a valuable tool in the development of new pharmaceuticals and agrochemicals.

Synthesis of Bioactive Molecules and Drug Discovery

This compound is utilized in the synthesis of various bioactive molecules. Its ability to form covalent bonds with nucleophilic sites on biological macromolecules, such as proteins, makes it a useful scaffold in drug discovery. Brominated compounds, in general, are known to be present in a variety of biologically active molecules. nih.govresearchgate.net The introduction of bromine atoms into a molecular framework can significantly alter its physical, chemical, and biological properties, including lipophilicity and metabolic stability, which are critical parameters in drug design.

Interactions with Biological Systems (e.g., Cytochrome P450 Enzymes)

Research has indicated that brominated compounds can interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The metabolism of benzene and its derivatives by CYP enzymes, particularly CYP2E1, is a known area of study. nih.gov While direct studies on this compound's interaction with CYP enzymes are not extensively detailed in the provided results, the general behavior of brominated aromatic compounds suggests that it could influence the metabolic pathways of other drugs or be metabolized itself by these enzymes. nih.gov Understanding these interactions is vital for predicting the pharmacokinetic and pharmacodynamic profiles of new drug candidates derived from this compound.

Modification of Agrochemical Frameworks for Enhanced Efficacy

In the field of agrochemicals, this compound is employed in the production of herbicides and pesticides. Its reactivity allows for the modification of existing agrochemical structures to improve their efficacy and potentially reduce their environmental impact. By incorporating this bromo-functionalized building block, chemists can fine-tune the properties of agrochemicals to target specific pests or weeds more effectively.

Interactive Data Table: Applications of this compound

| Application Area | Specific Use |

| Organic Synthesis | Intermediate for diverse derivatives |

| Building block for complex molecules google.com | |

| Pharmaceuticals | Synthesis of bioactive molecules nih.gov |

| Drug discovery and development | |

| Agrochemicals | Production of herbicides and pesticides |

| Modification of agrochemical frameworks |

Materials Science Applications

The distinct reactivity of its two bromine atoms allows this compound to be a key component in the synthesis of specialized polymers and materials with tailored properties.

Precursor for Polymer Synthesis

This compound serves as an important initiator and monomer in various polymerization techniques, most notably in Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a controlled/"living" polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu The benzylic bromine of this compound is particularly effective at initiating the polymerization of vinyl monomers like styrene (B11656). sigmaaldrich.comresearchgate.net

In a typical ATRP process, the carbon-bromine bond of the initiator is homolytically cleaved by a transition metal complex, commonly a copper(I) species complexed with a nitrogen-based ligand, to generate a radical that initiates polymerization. The "living" nature of this process allows for the creation of block copolymers by sequential monomer addition. cmu.edu

For instance, polystyrenes with a terminal bromine atom can be synthesized using this compound as the initiator. sigmaaldrich.comcmu.edu This terminal bromine can then be subjected to further chemical transformations. A significant application involves its conversion to other functional groups. For example, the resulting polymer can be reacted to introduce functionalities that can then participate in other types of reactions, such as the synthesis of graft copolymers. researchgate.net

One notable application is the synthesis of poly(4-vinylphenylboronic acid). This is achieved by first using this compound to initiate the polymerization of a protected styrene monomer. Subsequent deprotection and conversion of the aromatic bromine to a boronic acid group yields the desired polymer. rsc.orgchemicalbook.comnih.gov Poly(4-vinylphenylboronic acid) and its copolymers are of interest for applications such as sugar sensors and mixed-mode chromatography stationary phases. rsc.orgnih.gov

Table 1: Polymerization Reactions Utilizing this compound

| Polymerization Method | Monomer | Resulting Polymer | Potential Application |

| Atom Transfer Radical Polymerization (ATRP) | Styrene | Polystyrene with a terminal bromine | Precursor for block and graft copolymers |

| Atom Transfer Radical Polymerization (ATRP) | Protected Styrene Monomers | Precursor to poly(4-vinylphenylboronic acid) | Sugar sensors, chromatography |

Development of Liquid Crystals and Conducting Polymers

The rigid aromatic core of this compound makes it a suitable scaffold for the synthesis of liquid crystals. By strategically functionalizing the molecule, often through cross-coupling reactions at the aromatic bromine position, calamitic (rod-shaped) liquid crystals can be prepared. The specific length and nature of the substituents play a crucial role in determining the mesophase behavior and transition temperatures of the resulting liquid crystalline materials. nih.gov

Furthermore, the ability to introduce various functional groups onto the benzene ring via the aromatic bromine allows for the synthesis of monomers that can be polymerized to form conducting polymers. These polymers, which possess extended π-conjugated systems, are essential materials in the field of organic electronics for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The synthetic versatility of this compound allows for the fine-tuning of the electronic properties of the resulting polymers.

Catalysis and Ligand Design

The dual reactivity of this compound is also leveraged in the design of novel catalytic systems and ligands for organometallic chemistry.

Incorporation into Polymeric Frameworks for Heterogeneous Catalysis

This compound can be used as a cross-linking agent or a functional monomer in the synthesis of porous polymeric frameworks. These materials can serve as supports for catalytic species, leading to the development of heterogeneous catalysts. The aromatic bromine can be converted into a catalytically active site or a coordination site for a metal catalyst. The porous nature of the polymer allows for the diffusion of substrates and products, while the solid support facilitates catalyst recovery and reuse.

Ligand Design for Organometallic Catalysis

The selective reactivity of the two bromine atoms in this compound allows for its use in the synthesis of specialized ligands for organometallic catalysis, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. harvard.eduwikipedia.orgresearchgate.net The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgorganic-chemistry.org

For example, the aromatic bromine can undergo a Suzuki-Miyaura coupling reaction with an arylboronic acid to introduce a new aryl group. researchgate.net The benzylic bromine can then be used to attach the entire molecule to a solid support or to introduce a phosphine (B1218219) group, a common ligand for palladium catalysts. wikipedia.orglibretexts.org This approach allows for the synthesis of tailored ligands with specific steric and electronic properties designed to enhance the efficiency and selectivity of catalytic reactions. The ability to create a library of ligands by varying the arylboronic acid in the initial coupling step makes this a versatile strategy in modern catalyst development.

Derivatives and Analogues of 1 Bromo 4 1 Bromoethyl Benzene: Comparative Studies

Structural and Functional Comparisons with Related Halogenated Benzenes

Structural Comparison:

Both 1-bromo-4-(1-bromoethyl)benzene and 1-bromo-4-(bromomethyl)benzene possess a brominated benzene (B151609) ring. The key structural difference lies in the side chain attached at the para position. In this compound, the side chain is a 1-bromoethyl group, which introduces a chiral center. In contrast, 1-bromo-4-(bromomethyl)benzene has a bromomethyl group, which is not chiral. This seemingly minor difference in an additional methyl group on the alpha-carbon of the side chain significantly impacts the steric hindrance and electronic effects. The molecular formula for this compound is C₈H₈Br₂, while for 1-bromo-4-(bromomethyl)benzene it is C₇H₆Br₂. matrix-fine-chemicals.com

Functional Comparison:

The presence of a bromine atom on the benzylic position in both compounds makes them reactive towards nucleophilic substitution reactions. However, the secondary benzylic bromide in this compound is generally more sterically hindered than the primary benzylic bromide in 1-bromo-4-(bromomethyl)benzene, which can affect reaction rates. Both compounds are valuable intermediates in organic synthesis, often used to introduce the 4-bromophenylmethyl or 4-bromophenylethyl moiety into larger molecules.

| Property | This compound | 1-Bromo-4-(bromomethyl)benzene |

| Molecular Formula | C₈H₈Br₂ sigmaaldrich.com | C₇H₆Br₂ matrix-fine-chemicals.com |

| Molecular Weight | 263.96 g/mol nih.gov | 249.933 g/mol matrix-fine-chemicals.com |

| Key Structural Feature | 1-bromoethyl side chain (chiral) | Bromomethyl side chain (achiral) |

| Functional Group | Secondary benzylic bromide, Aryl bromide | Primary benzylic bromide, Aryl bromide |

Structural Comparison:

1-Bromo-4-ethylbenzene (B134493) is a direct structural precursor to this compound, lacking the bromine atom on the ethyl side chain. This results in a lower molecular weight for 1-bromo-4-ethylbenzene. nih.gov The absence of the second bromine atom significantly alters the electronic properties and the reactivity of the side chain.

Functional Comparison:

Functionally, 1-bromo-4-ethylbenzene is less reactive at the ethyl side chain compared to the bromoethyl side chain of this compound. The C-H bonds of the ethyl group are significantly less reactive towards nucleophilic attack than the C-Br bond. 1-Bromo-4-ethylbenzene is primarily used as a precursor in syntheses that require the 4-ethylphenyl group, often involving reactions at the aromatic bromine atom. chemicalbook.com It can be oxidized to produce 4'-bromoacetophenone. sigmaaldrich.com

| Property | This compound | 1-Bromo-4-ethylbenzene |

| Molecular Formula | C₈H₈Br₂ sigmaaldrich.com | C₈H₉Br nih.gov |

| Molecular Weight | 263.96 g/mol nih.gov | 185.06 g/mol nih.govsigmaaldrich.com |

| Key Structural Feature | Bromoethyl side chain | Ethyl side chain solubilityofthings.com |

| Functional Group | Secondary benzylic bromide, Aryl bromide | Aryl bromide |

Structural Comparison:

(1-Bromoethyl)benzene (B1216412) shares the 1-bromoethyl side chain with this compound but lacks the bromine atom on the benzene ring. nih.gov This makes it a simpler analogue, allowing for the study of the reactivity of the bromoethyl group without the electronic influence of a para-bromo substituent. Like this compound, (1-bromoethyl)benzene is a chiral molecule. ontosight.ai

Functional Comparison:

The primary site of reactivity in (1-bromoethyl)benzene is the benzylic bromine atom, making it a useful alkylating agent. ontosight.ai Its applications include its use as an initiator in controlled radical polymerization processes. chemicalbook.com The absence of the aromatic bromine means it cannot participate in cross-coupling reactions typical for aryl bromides.

| Property | This compound | (1-Bromoethyl)benzene |

| Molecular Formula | C₈H₈Br₂ sigmaaldrich.com | C₈H₉Br nih.gov |

| Molecular Weight | 263.96 g/mol nih.gov | 185.06 g/mol nih.gov |

| Key Structural Feature | Bromoethyl side chain, Brominated benzene ring | Bromoethyl side chain, Non-brominated benzene ring |

| Functional Group | Secondary benzylic bromide, Aryl bromide | Secondary benzylic bromide |

Structural Comparison:

1-Bromo-4-fluorobenzene (B142099) is a dihalogenated benzene where the second halogen is fluorine instead of a bromoethyl group. wikipedia.org This leads to a significantly different molecular shape and electronic distribution compared to this compound. The fluorine atom is much smaller and more electronegative than the bromoethyl group.

Functional Comparison:

Functionally, 1-bromo-4-fluorobenzene is primarily used in reactions involving the carbon-bromine bond, such as Grignard reagent formation and cross-coupling reactions. wikipedia.org The carbon-fluorine bond is generally much stronger and less reactive. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.orgebi.ac.uk

| Property | This compound | 1-Bromo-4-fluorobenzene |

| Molecular Formula | C₈H₈Br₂ sigmaaldrich.com | C₆H₄BrF nih.govsigmaaldrich.com |

| Molecular Weight | 263.96 g/mol nih.gov | 175.00 g/mol sigmaaldrich.comsigmaaldrich.com |

| Key Structural Feature | Bromoethyl side chain | Fluoro substituent |

| Functional Group | Secondary benzylic bromide, Aryl bromide | Aryl bromide, Aryl fluoride (B91410) |

Structural Comparison:

1-Bromo-4-iodobenzene (B50087) is another dihalogenated benzene, featuring a bromine and an iodine atom on the benzene ring. wikipedia.org The key difference from this compound is the absence of the alkyl side chain and the presence of a larger, more polarizable iodine atom.

Functional Comparison:

The carbon-iodine bond is weaker and more reactive than the carbon-bromine bond. This allows for selective reactions, such as Sonogashira coupling, at the iodine-substituted position while leaving the bromine intact. wikipedia.org This differential reactivity makes 1-bromo-4-iodobenzene a valuable tool in sequential cross-coupling reactions for the synthesis of complex aromatic structures. chemicalbook.com

| Property | This compound | 1-Bromo-4-iodobenzene |

| Molecular Formula | C₈H₈Br₂ sigmaaldrich.com | C₆H₄BrI wikipedia.orgnih.gov |

| Molecular Weight | 263.96 g/mol nih.gov | 282.90 g/mol wikipedia.orgpharmacompass.com |

| Key Structural Feature | Bromoethyl side chain | Iodo substituent |

| Functional Group | Secondary benzylic bromide, Aryl bromide | Aryl bromide, Aryl iodide |

Structural Comparison:

This compound is a close analogue of this compound, with the aromatic bromine atom being replaced by a chlorine atom. nih.gov Chlorine is smaller and more electronegative than bromine, which influences the electronic properties of the aromatic ring and the reactivity of the benzylic bromine.

Functional Comparison:

Similar to this compound, the primary reactive site is the benzylic bromine. However, the nature of the para-halogen (chlorine vs. bromine) can subtly affect the rates of nucleophilic substitution at the benzylic position due to differing inductive and resonance effects. It serves as an intermediate in the synthesis of various organic compounds.

| Property | This compound | 1-(1-Bromoethyl)-4-chlorobenzene |

| Molecular Formula | C₈H₈Br₂ sigmaaldrich.com | C₈H₈BrCl nih.gov |

| Molecular Weight | 263.96 g/mol nih.gov | 219.50 g/mol nih.gov |

| Key Structural Feature | Bromoethyl side chain, Brominated benzene ring | Bromoethyl side chain, Chlorinated benzene ring |

| Functional Group | Secondary benzylic bromide, Aryl bromide | Secondary benzylic bromide, Aryl chloride |

1-(1-Bromoethyl)-4-methylbenzene

1-(1-Bromoethyl)-4-methylbenzene is a closely related derivative of this compound, where the bromine atom on the aromatic ring is replaced by a methyl group. chemspider.comnih.gov This substitution has a significant impact on the electronic nature of the aromatic ring and, consequently, its reactivity.

The methyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. This is in contrast to the bromine atom in this compound, which is an electron-withdrawing group and deactivates the ring towards the same type of reaction. hrpatelpharmacy.co.invedantu.com

Below is a comparative table of the two compounds:

| Property | This compound | 1-(1-Bromoethyl)-4-methylbenzene |

| Molecular Formula | C₈H₈Br₂ | C₉H₁₁Br |

| Molecular Weight | 263.96 g/mol | 199.09 g/mol nih.gov |

| Aromatic Ring Substituent | Bromo (deactivating) | Methyl (activating) |

| Reactivity towards Electrophilic Aromatic Substitution | Decreased | Increased |

| Benzylic Position | Activated for nucleophilic substitution and radical reactions | Activated for nucleophilic substitution and radical reactions |

Impact of Halogen Substituents on Reactivity and Electronic Properties

The nature of the halogen substituents on an aromatic compound like this compound profoundly influences its reactivity and electronic characteristics. Halogens exert a dual electronic effect on the aromatic ring: a deactivating inductive effect due to their high electronegativity and a weakly activating resonance effect due to their lone pairs of electrons. stackexchange.comlibretexts.org

Electrophilicity and Nucleophilicity Modulation

Halogen substituents act primarily as electron-withdrawing groups through the inductive effect, which decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack. hrpatelpharmacy.co.invedantu.com The order of this deactivating effect is generally I > Br > Cl > F, which is counterintuitive to the order of electronegativity. This is because the resonance effect, which donates electron density to the ring, is most effective for fluorine due to better orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. stackexchange.comlibretexts.org

Conversely, the benzylic carbon in this compound is electrophilic and is the site of nucleophilic attack. The electron-withdrawing nature of the bromine on the ring can further enhance the electrophilicity of this benzylic carbon.

The following table summarizes the dual electronic effects of halogens on a benzene ring:

| Halogen | Electronegativity | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| F | 3.98 | Strong -I | Weak +R | Deactivating, ortho-, para-directing |

| Cl | 3.16 | Strong -I | Weak +R | Deactivating, ortho-, para-directing |

| Br | 2.96 | Strong -I | Weak +R | Deactivating, ortho-, para-directing |

| I | 2.66 | Strong -I | Weak +R | Deactivating, ortho-, para-directing |

Influence on Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of electrophilic aromatic substitution on halogenated benzenes, the halogen substituent is an ortho-, para-director. hrpatelpharmacy.co.inwou.edu This is because the resonance effect, which donates electron density to the ortho and para positions, stabilizes the intermediate carbocation (arenium ion) formed during the reaction more effectively than at the meta position. stackexchange.com

Stereoselectivity, the preference for the formation of one stereoisomer over another, is particularly relevant for reactions at the chiral benzylic carbon of this compound. Nucleophilic substitution at this center can proceed via S({N})1 or S({N})2 mechanisms. An S({N})2 reaction will lead to an inversion of stereochemistry, while an S({N})1 reaction, which proceeds through a planar carbocation intermediate, will typically result in a racemic mixture of enantiomers. youtube.com The choice between these pathways can be influenced by the solvent, the nucleophile, and the electronic nature of the aromatic ring. Recent advances have also explored the use of catalysts to achieve enantioselective transformations at benzylic positions. acs.orgrsc.org

Exploration of Fluorinated and Other Halogenated Analogues

Replacing the bromine atoms in this compound with fluorine or other halogens can lead to analogues with significantly different properties and reactivity profiles. rsc.org Fluorinated organic compounds, in particular, have garnered significant interest in medicinal chemistry and materials science. nih.govdntb.gov.ua

Enhanced Stability and Lipophilicity in Medicinal Chemistry

The introduction of fluorine into a molecule can have several beneficial effects in the context of medicinal chemistry. nih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comnih.govnih.gov

Fluorine substitution also increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. mdpi.comresearchgate.net This can improve its absorption and distribution within the body, including its ability to cross cell membranes and the blood-brain barrier.

The table below highlights the properties of the C-X bond for different halogens:

| Bond | Bond Dissociation Energy (kJ/mol) | Impact on Metabolic Stability |

| C-F | ~485 | High |

| C-Cl | ~340 | Moderate |

| C-Br | ~285 | Lower |

| C-H | ~413 | Site of metabolism |

Data compiled from various sources indicating general bond strengths.

Novel Reactivity Profiles

The high electronegativity of fluorine can significantly alter the reactivity of a molecule compared to its brominated counterpart. rsc.orgquora.com For instance, in nucleophilic aromatic substitution (S(_{N})Ar), an aryl fluoride is often more reactive than an aryl bromide. stackexchange.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The highly electronegative fluorine atom is better at stabilizing this intermediate through its strong inductive effect. stackexchange.com

Furthermore, the unique electronic properties of fluorinated compounds can be exploited to develop novel synthetic methodologies. The presence of fluorine can influence the acidity of nearby protons and alter the course of reactions, sometimes leading to transformations not observed in the non-fluorinated analogues. rsc.org

Environmental and Toxicological Aspects of 1 Bromo 4 1 Bromoethyl Benzene Excluding Dosage/administration

Environmental Fate and Persistence

Specific degradation pathways for 1-Bromo-4-(1-bromoethyl)benzene in soil, water, or air have not been documented. For structurally related aromatic hydrocarbons, such as benzene (B151609), toluene, and ethylbenzene (B125841) (BTEX), both aerobic and anaerobic degradation pathways are known to exist. ethz.ch Aerobic metabolism often proceeds through the formation of substituted catechols, which are then subject to ring cleavage by dioxygenase enzymes. ethz.ch Anaerobic degradation is also a significant process, especially in oxygen-depleted environments like sediments and groundwater, frequently involving benzoyl-CoA as a central intermediate. ethz.chnih.gov

For halogenated benzenes, environmental fate is influenced by factors like water solubility and vapor pressure. For instance, the related compound 1-bromo-4-fluorobenzene (B142099) has low water solubility and is expected to volatilize from soil and water surfaces, making atmospheric transport a likely primary pathway. ornl.gov Given the structural similarities, this compound may also exhibit persistence in certain compartments, with degradation being slow and dependent on the presence of specific microbial communities capable of metabolizing halogenated aromatic compounds. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.

There is no specific information available regarding the bioaccumulation potential of this compound in ecological systems. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow). While an experimental value for this compound is not available, the calculated XLogP3 value is 3.6, suggesting a moderate potential for bioaccumulation. nih.gov Compounds with a high LogKow tend to be more lipid-soluble and can accumulate in the fatty tissues of organisms. Without experimental data from bioaccumulation studies in various species, the actual potential remains unconfirmed.

Toxicological Assessments and Mechanisms of Action

Toxicological data for this compound is limited, with most information derived from hazard classifications and studies on analogous substances.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. nih.gov All reporting companies in the European Chemicals Agency (ECHA) inventory classify it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. nih.gov The related compound, (1-Bromoethyl)benzene (B1216412), is also identified as a skin and eye irritant. windows.netnih.gov

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Source(s) |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | nih.gov |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | nih.gov |

This data is based on notifications to the ECHA C&L Inventory.

No specific acute toxicity studies (e.g., LD50 or LC50 values) for this compound are available. fishersci.com For the related compound (2-Bromoethyl)benzene, a Safety Data Sheet indicates it is classified as Acute Toxicity, Oral (Category 4). sigmaaldrich.com

The precise mechanisms of toxic action for this compound have not been elucidated. However, studies on structurally similar brominated benzenes provide potential insights. The toxicity of compounds like bromobenzene (B47551) is linked to their metabolism in the liver. epa.gov Metabolism by cytochrome P450 enzymes can generate reactive electrophilic metabolites. ornl.gov These metabolites can then covalently bind to cellular macromolecules like proteins and deplete cellular stores of glutathione (B108866) (GSH), a key antioxidant. epa.gov This process can lead to oxidative stress and cellular damage, resulting in hepatotoxicity. epa.gov

Studies on o-bromoethylbenzene, an isomer of a related compound, have shown it to be hepatotoxic in rats, with the proposed mechanism being the formation of a reactive metabolite. ornl.gov This suggests that this compound could potentially share a similar mechanism of action, where its metabolism leads to the formation of reactive species that disrupt normal cellular functions, particularly in the liver.

There is a lack of specific genotoxicity data for this compound. No studies evaluating its potential to cause DNA damage or mutations have been found in the public domain. Safety data sheets for the closely related compound (1-Bromoethyl)benzene indicate that it is not classified for germ cell mutagenicity. chemicalbook.com Similarly, for 1-bromo-4-ethylbenzene (B134493), no information on mutagenic effects was available. fishersci.com

Research on benzene, the parent aromatic ring, has shown that while it may not directly cause significant DNA damage at low levels, it can interfere with DNA repair processes. nih.gov However, it is not possible to extrapolate this finding to the much more complex structure of this compound without specific testing. The toxicological properties of this compound have not been fully investigated. chemicalbook.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-4-fluorobenzene |

| (1-Bromoethyl)benzene |

| (2-Bromoethyl)benzene |

| 1-bromo-4-ethylbenzene |

| Benzene |

| Bromobenzene |

| o-bromoethylbenzene |

Influence on Drug Metabolism (e.g., Cytochrome P450 Enzymes)

The metabolism of many foreign substances (xenobiotics), including drugs, is heavily reliant on the cytochrome P450 (CYP) family of enzymes. nih.gov These enzymes are central to drug efficacy and clearance, and any interaction can lead to significant changes in drug concentration and potential toxicity. nih.gov Brominated aromatic compounds, such as this compound, possess chemical features that suggest a potential for interaction with the CYP system.

While direct studies on this compound's effect on CYP enzymes are not extensively documented in publicly available literature, its structural components—a benzene ring and bromine atoms—provide a basis for predicting its metabolic behavior. The benzene component is a known substrate for CYP enzymes, particularly CYP2E1, which metabolizes it into various phenolic compounds. nih.gov Research has shown that the metabolism of benzene by CYP2E1 can lead to the formation of reactive metabolites like benzoquinone, which can covalently bind to and damage cellular components, including the CYP enzymes themselves. nih.gov

The presence of bromine atoms on the aromatic ring can influence the rate and pathway of metabolism. Bromination is a common strategy in pharmaceutical development to create reactive points for further synthesis or to alter a molecule's biological activity. acsgcipr.org Generally, brominated compounds can interact with cytochrome P450 enzymes, which can affect the metabolism and effectiveness of drugs. The bromine atoms in this compound act as electrophiles, enabling the molecule to form covalent bonds with other molecules, potentially modifying or inhibiting specific biological pathways.

Given that many drugs are metabolized through CYP pathways, the introduction of a compound like this compound could lead to competitive inhibition or induction of these enzymes. nih.gov For example, the drug alprazolam is metabolized by CYP3A4. wikipedia.org If this compound were to inhibit this pathway, it could lead to increased levels of alprazolam, while enzyme induction could decrease its concentration and efficacy. nih.gov Therefore, understanding the interaction between this brominated compound and CYP enzymes is a critical area for further toxicological research.

Safety Protocols and Risk Mitigation in Research and Industrial Settings

Due to the reactive nature of brominated compounds, strict safety protocols are essential in any setting where this compound is handled.

Handling and Storage Guidelines for Brominated Compounds

Proper handling and storage are paramount to ensure safety and maintain the chemical's integrity.

Handling:

Always wash hands and any exposed skin thoroughly after handling the compound. fishersci.com

Avoid all contact with eyes, skin, and clothing. coleparmer.com

Operations should be conducted in a well-ventilated area to prevent the inhalation of vapors, mists, or fumes. coleparmer.comwindows.net

Do not eat, drink, or smoke in areas where the chemical is used. windows.net

Empty containers may retain product residue and should be treated as hazardous. coleparmer.com

Storage: